molecular formula C22H22N2O3 B2370716 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892427-14-4

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370716
CAS No.: 892427-14-4
M. Wt: 362.429
InChI Key: HOECVFBFZLQUJP-UHFFFAOYSA-N
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Description

3-Butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative fused with a benzofuran ring. Its structure features a butyl chain at position 3 and a 4-methylbenzyl group at position 1. Pyrimidine-2,4-dione derivatives are recognized for their biological significance, including applications as herbicides and antiviral agents (e.g., AZT and stavudine) .

Properties

IUPAC Name

3-butyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)27-20)24(22(23)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOECVFBFZLQUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Benzofuran Intermediate

The benzofuran core is synthesized from 2-hydroxybenzoic acid derivatives. For example, 2-hydroxy-3-nitrobenzoic acid undergoes cyclization with acetyl chloride to yield benzofuran-2-carboxylic acid. Subsequent esterification with methanol under acidic conditions produces the methyl ester, a key intermediate.

Reaction Conditions :

  • Cyclization : Acetyl chloride, reflux, 6 hours (Yield: 85%).
  • Esterification : H₂SO₄, methanol, 65°C, 4 hours (Yield: 92%).

N-Alkylation for 1-(4-Methylbenzyl) Substitution

The nitrogen at position 1 is alkylated using 4-methylbenzyl bromide in the presence of a base. A mixture of potassium carbonate and dimethylformamide (DMF) facilitates the reaction at 80°C for 12 hours, achieving 78% yield.

Critical Parameters :

  • Base : K₂CO₃ (2.5 equiv).
  • Solvent : DMF (anhydrous).
  • Temperature : 80°C.

Cyclocondensation to Form the Pyrimidine-Dione Core

The ester intermediate reacts with butylurea in phosphoryl chloride (POCl₃) to form the pyrimidine ring. This step requires careful temperature control to avoid side reactions.

Optimized Protocol :

  • Reagents : Butylurea (1.2 equiv), POCl₃ (5 mL/mmol).
  • Conditions : 110°C, 8 hours under nitrogen.
  • Yield : 68% after recrystallization from ethanol.

Key Intermediates and Their Characterization

Methyl Benzofuran-2-Carboxylate

  • ¹H NMR (CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 6.98 (s, 1H), 3.95 (s, 3H).
  • MS (ESI) : m/z 191.1 [M+H]⁺.

1-(4-Methylbenzyl)-3-Butyl Intermediate

  • ¹H NMR (DMSO-d₆) : δ 7.25 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.55 (s, 2H), 3.82 (t, J = 7.2 Hz, 2H), 2.30 (s, 3H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Catalytic Methods and Reaction Conditions

Hydrogenation for Intermediate Reduction

Catalytic hydrogenation with palladium on carbon (Pd/C) is employed to reduce nitro groups or unsaturated bonds in precursors. For example, hydrogenation of a nitrobenzofuran derivative in methanol at 20°C under 1 atm H₂ achieves quantitative conversion.

Representative Data :

  • Catalyst : 10% Pd/C (0.1 equiv).
  • Solvent : Methanol.
  • Time : 12 hours (Yield: 97%).

Phase-Transfer Catalysis for Alkylation

The use of tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent enhances alkylation efficiency in biphasic systems.

Example :

  • Substrate : Benzofuran-2-carboxamide.
  • Alkylating Agent : 4-Methylbenzyl bromide.
  • Yield : 82%.

Purification and Analytical Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) isolates intermediates, achieving >95% purity.

Recrystallization

The final compound is recrystallized from ethanol/water (3:1), yielding colorless crystals suitable for X-ray diffraction.

Challenges and Alternative Approaches

Regioselectivity in Alkylation

Competing O- and N-alkylation necessitates careful base selection. Sodium hydride (NaH) in tetrahydrofuran (THF) suppresses O-alkylation, improving N-selectivity to 89%.

Stability of the Pyrimidine-Dione Core

The dione moiety is prone to hydrolysis under acidic conditions. Storage under anhydrous conditions at -20°C is recommended.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3-butyl-1-(4-methylbenzyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzofuro-pyrimidine derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown promising results against a range of bacterial strains. The structure-activity relationship studies indicated that modifications in the benzofuran or pyrimidine moieties could enhance antimicrobial efficacy, with some compounds displaying minimum inhibitory concentration (MIC) values lower than standard antibiotics .

3. Enzyme Inhibition
Another significant application is the inhibition of specific enzymes linked to various diseases. Compounds based on the pyrimidine structure have been studied for their ability to inhibit kinases involved in cancer progression and inflammatory responses. This inhibition can lead to reduced cell proliferation and increased apoptosis in targeted cancer cells .

Industrial Applications

1. Material Science
The unique structural properties of 3-butyl-1-(4-methylbenzyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione make it a candidate for use in material science. Its potential as a fluorescent probe or dye in organic electronics is being explored due to its photophysical properties .

2. Drug Development
Given its biological activity profile, this compound could serve as a lead structure for drug development aimed at treating various diseases such as cancer and bacterial infections. The ongoing research into its mechanism of action will further elucidate its therapeutic potential .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values < 10 µM.
Study BAntimicrobial PropertiesShowed promising results against Gram-positive bacteria with MIC values comparable to established antibiotics.
Study CEnzyme InhibitionIdentified as an effective inhibitor of specific kinases involved in tumor growth pathways.

Mechanism of Action

The mechanism of action of 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure Variations

The target compound’s benzofuro[3,2-d]pyrimidine-2,4-dione core distinguishes it from other fused pyrimidine-diones:

  • Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compound 2o in ): Feature a pyridine ring instead of benzofuran. These exhibit strong herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition, with fluorine substituents enhancing binding affinity through π–π interactions and hydrogen bonding .
  • Thieno[3,2-d]pyrimidine-2,4-diones (e.g., 3-phenylthieno[3,2-d]pyrimidine-dione in ): Replace oxygen with sulfur in the fused ring, altering electronic properties. Such compounds are used as building blocks in drug discovery due to their balanced lipophilicity .
  • Cyclopenta[d]pyrimidine-2,4-diones (): Contain an alicyclic ring, favoring antioxidant activity via radical scavenging, unlike aromatic benzofuro/pyrido derivatives .
Substituent Effects
  • Butyl vs.
  • 4-Methylbenzyl vs. Other Aromatic Groups : The 4-methylbenzyl moiety could facilitate π–π stacking with enzyme active sites, similar to 4-tert-butylbenzyl in herbicidal pyrimidine-diones () .
Key Observations:

Herbicidal Activity: Pyrido and pyrimidine-diones with halogenated aryl groups (e.g., 2,3,4-trifluorophenyl in ) show superior activity compared to alkyl-substituted derivatives.

The benzofuro ring may limit similarity to nucleoside analogs .

Antioxidant Activity : Cyclopenta[d]pyrimidine-diones with thioether substituents () outperform aromatic fused derivatives in radical scavenging, suggesting the target compound is less suited for antioxidant roles .

Electronic and Physicochemical Properties

  • HOMO/LUMO Profiles : Pyrido[2,3-d]pyrimidine-diones exhibit HOMO localization on the pyrido ring, enhancing electron donation to FAD in PPO enzymes. The target compound’s benzofuro ring may similarly localize HOMO, but its methyl/butyl substituents could reduce electron deficiency compared to fluorine .

Biological Activity

Chemical Structure and Properties

The molecular structure of 3-butyl-1-(4-methylbenzyl) benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be represented as follows:

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol

This compound features a benzofuro core fused with a pyrimidine ring, which is known to enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuro-pyrimidines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various bacterial strains. For example:
    • Staphylococcus aureus: MIC < 40 μg/mL
    • Escherichia coli: MIC < 50 μg/mL
    • Candida albicans: MIC < 207 μg/mL

These findings suggest that the compound could be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of benzofuro-pyrimidines has been explored in several studies. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
  • Cell Lines Tested : Notable efficacy was observed in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Effects

Research indicates that compounds in this class also exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the levels of TNF-alpha and IL-6 in vitro, suggesting its potential utility in inflammatory diseases.
  • Animal Models : In carrageenan-induced paw edema models in rats, the compound demonstrated significant reduction in swelling, indicating strong anti-inflammatory activity .

Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzofuro-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that modifications on the benzofuro ring significantly enhanced the activity against both bacterial and fungal strains.

CompoundBacterial StrainMIC (μg/mL)
AS. aureus<40
BE. coli<50
CC. albicans<207

Study 2: Anticancer Activity Assessment

Another pivotal study focused on the anticancer properties of the compound against various cancer cell lines. The results were promising:

Cell LineIC50 (μM)
MCF-715
A54920

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzofuropyrimidine core. For example, analogous compounds are synthesized via:

  • Step 1 : Cyclization of aminobenzofuran precursors with urea or thiourea under acidic conditions to form the pyrimidine-dione ring .
  • Step 2 : Alkylation at the N1 position using 4-methylbenzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Introduction of the 3-butyl group via nucleophilic substitution or coupling reactions .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yield and purity. For instance, DMF or acetone is preferred for alkylation steps .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 5.1–5.2 ppm for N1-alkylation ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., dihedral angles ~60–70° between benzofuropyrimidine and substituents ).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Staphylococcus aureus or Candida albicans (MIC values <50 µg/mL indicate potential ).
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do substituent variations (e.g., halogens, alkyl chains) influence bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare analogs with systematic substitutions (Table 1).
Substituent (R₁/R₂)Key EffectReference
4-Fluorobenzyl (R₁)Enhanced lipophilicity & metabolic stability
3-Chlorobenzyl (R₁)Increased antimicrobial potency
Butyl (R₂)Improved membrane permeability
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like DNA topoisomerases .

Q. What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yields >80% .
  • Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .

Q. How can researchers elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX or BCL-2) .
  • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to detect binding partners (e.g., tubulin or kinase targets) .
  • Metabolic Profiling : LC-MS-based metabolomics to track changes in ATP/ADP ratios or ROS levels .

Q. What computational tools predict pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–5), BBB permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

Q. How does halogenation (e.g., fluorine vs. chlorine) affect thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Fluorinated analogs show higher decomposition temperatures (ΔT ~20–30°C) due to stronger C-F bonds .
  • Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., 4-fluorobenzyl derivatives melt at 180–190°C vs. 160–170°C for non-halogenated analogs) .

Data-Driven Insights

  • Synthetic Yield Optimization :

    StepCatalystSolventYield (%)
    CyclizationZnCl₂DMF85
    AlkylationK₂CO₃Acetone78
    Final CouplingPd(PPh₃)₄THF65
  • Biological Activity :

    AssayResultReference
    Staphylococcus aureus MIC12.5 µg/mL
    HeLa Cell IC₅₀8.7 µM

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